N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a complex molecular structure that includes a pyridazinone moiety linked to an indole carboxamide, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Intermediate: The initial step involves the synthesis of the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Indole Derivative: The pyridazinone intermediate is then coupled with a substituted indole-3-carboxylic acid derivative. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide has been investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
Industrially, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
- N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(o-tolyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-indole-3-carboxamide stands out due to its specific indole carboxamide structure, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-24-19(25)11-10-18(23-24)14-7-3-5-9-17(14)22-20(26)15-12-21-16-8-4-2-6-13(15)16/h2-12,21H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWCNSBJKRKOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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